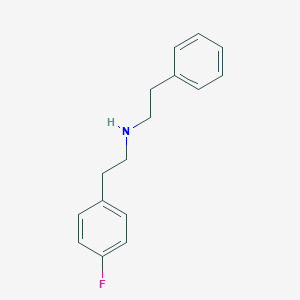

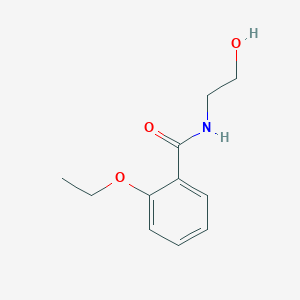

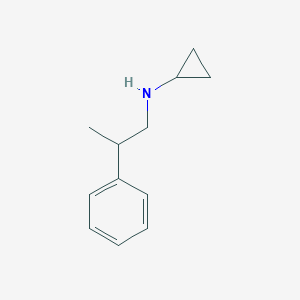

![molecular formula C13H21NO B267847 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is commonly used in anesthesia and critical care medicine. Dexmedetomidine has a unique pharmacological profile that makes it an attractive choice for sedation and analgesia in critically ill patients.

Mécanisme D'action

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline binds selectively to α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic activity and an increase in parasympathetic activity. This results in sedation, analgesia, and anxiolysis, as well as a reduction in heart rate and blood pressure.

Biochemical and Physiological Effects:

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of biochemical and physiological effects that make it an attractive choice for sedation and analgesia in critically ill patients. It has been shown to have minimal respiratory depression, which is a major concern with other sedatives and opioids. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline also has a short half-life and does not accumulate in the body, making it easy to titrate and discontinue as needed.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has several advantages for use in laboratory experiments. It is highly selective for α2-adrenergic receptors, which makes it a useful tool for studying the effects of sympathetic and parasympathetic activity on various physiological processes. However, it is important to note that 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has a number of limitations, including the potential for cardiovascular side effects and the need for careful titration to avoid excessive sedation.

Orientations Futures

There are several areas of future research for 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline. One potential direction is the use of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline for sedation and analgesia in pediatric patients, where it may offer advantages over other sedatives and opioids. Another area of interest is the potential neuroprotective effects of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various neurological conditions, including traumatic brain injury and stroke. Finally, there is ongoing research into the optimal dosing and administration of 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline in various clinical settings to maximize its benefits and minimize its risks.

Méthodes De Synthèse

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline is synthesized through a multi-step process that involves the reaction of 4-(2-aminoethyl)-2,3-dimethylphenol with 2-bromo-1-phenylpropane in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline.

Applications De Recherche Scientifique

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has been extensively studied for its sedative and analgesic properties in various clinical settings. It has been shown to be effective in reducing the need for opioids and other sedatives in critically ill patients, as well as improving patient outcomes in surgical and non-surgical settings. 2-Methyl-2-[(2-phenylpropyl)amino]propan-1-oline has also been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.

Propriétés

Nom du produit |

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol |

|---|---|

Formule moléculaire |

C13H21NO |

Poids moléculaire |

207.31 g/mol |

Nom IUPAC |

2-methyl-2-(2-phenylpropylamino)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-11(9-14-13(2,3)10-15)12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |

Clé InChI |

ZRCARJXGRZCTIO-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

SMILES canonique |

CC(CNC(C)(C)CO)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)

![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)